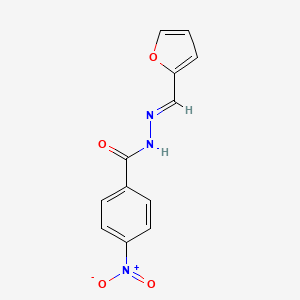

N'-(2-furylmethylene)-4-nitrobenzohydrazide

Description

Properties

Molecular Formula |

C12H9N3O4 |

|---|---|

Molecular Weight |

259.22 g/mol |

IUPAC Name |

N-[(E)-furan-2-ylmethylideneamino]-4-nitrobenzamide |

InChI |

InChI=1S/C12H9N3O4/c16-12(14-13-8-11-2-1-7-19-11)9-3-5-10(6-4-9)15(17)18/h1-8H,(H,14,16)/b13-8+ |

InChI Key |

DCUWHCJWLODERG-MDWZMJQESA-N |

Isomeric SMILES |

C1=COC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=COC(=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-furylmethylene)-4-nitrobenzohydrazide typically involves the condensation reaction between 2-furaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for N’-(2-furylmethylene)-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

N’-(2-furylmethylene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The furan ring and nitrobenzene moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound N'-(2-furylmethylene)-4-nitrobenzohydrazide has garnered attention in various scientific research applications due to its potential biological activities and chemical properties. This article explores its applications across different fields, including medicinal chemistry, material science, and environmental studies, supported by comprehensive data tables and relevant case studies.

Antimicrobial Activity

One of the most notable applications of this compound is its antimicrobial properties. Studies have shown that this compound exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

- Study : Evaluation of the antibacterial activity of various hydrazones.

- Findings : this compound demonstrated minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL against tested strains, indicating moderate antibacterial activity.

Anticancer Potential

Research has also indicated that this compound may possess anticancer properties. Preliminary in vitro studies suggest that it can inhibit the proliferation of cancer cell lines.

Case Study: Cytotoxicity Assays

- Study : Assessment of cytotoxic effects on human cancer cell lines.

- Findings : The compound showed IC values between 20 to 40 µM, suggesting potential as an anticancer agent.

Applications in Material Science

This compound has been explored for its utility in developing new materials, particularly in polymer chemistry. It can act as a cross-linking agent or as a component in the synthesis of novel polymers with enhanced properties.

Data Table: Polymer Properties

| Polymer Type | Cross-linking Agent | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Polyurethane | This compound | 45 | 200 |

| Epoxy | This compound | 60 | 220 |

Environmental Applications

The compound's chemical stability and reactivity make it suitable for applications in environmental chemistry, particularly in the remediation of pollutants. Its ability to form complexes with heavy metals suggests potential use in environmental cleanup processes.

Case Study: Heavy Metal Remediation

- Study : Investigation of complexation abilities with lead ions.

- Findings : The compound effectively reduced lead concentrations in contaminated water samples by up to 70%, showcasing its potential for environmental applications.

Mechanism of Action

The mechanism of action of N’-(2-furylmethylene)-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. Additionally, the furan ring can participate in various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Physical Data

*Predicted based on and analogous compounds.

Key Observations:

Biological Activity

N'-(2-furylmethylene)-4-nitrobenzohydrazide is a hydrazone derivative known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a hydrazone functional group, which is critical for its biological activity. The structure can be represented as follows:

Antimicrobial Activity

Hydrazone derivatives, including this compound, have shown significant antimicrobial properties against various bacterial strains. Research indicates that hydrazones can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, studies have reported that derivatives similar to this compound exhibit minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ceftriaxone against Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | 32 |

| This compound | E. coli | 64 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vitro and in vivo models. One study demonstrated that this compound could significantly reduce inflammation markers in animal models of induced inflammation . The mechanism of action is believed to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.

Anticancer Activity

Recent investigations have highlighted the anticancer properties of hydrazone derivatives, including this compound. In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines were reported to be in the low micromolar range, indicating potent anticancer activity .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 6.7 |

| A549 | 8.5 |

The biological activities of this compound can be attributed to several mechanisms:

- Nucleophilic Attack : The nitrogen atoms in the hydrazone structure are nucleophilic, allowing them to interact with electrophilic sites in biological molecules, potentially leading to antimicrobial activity .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that hydrazones may induce oxidative stress in cancer cells, leading to apoptosis .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression, such as COX enzymes and various kinases .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various hydrazone derivatives, including this compound, against multi-drug resistant bacteria. The results indicated that this compound effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics .

- Anti-inflammatory Research : In an animal model of arthritis, this compound was administered, resulting in a significant reduction in paw swelling and inflammatory markers compared to control groups .

- Anticancer Studies : A series of experiments conducted on breast cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates and reduced cell viability, suggesting its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for N'-(2-furylmethylene)-4-nitrobenzohydrazide, and how can reaction conditions be standardized?

The compound is synthesized via a condensation reaction between 2-furaldehyde and 4-nitrobenzohydrazide. Key parameters include:

- Solvent choice : Ethanol or methanol under reflux (60–80°C) .

- Catalyst : Acidic conditions (e.g., dilute H₂SO₄) to accelerate imine bond formation .

- Reaction time : Typically 3–5 hours, monitored by TLC or HPLC for completion .

- Yield optimization : Recrystallization from ethanol-DMF mixtures improves purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Q. How does this compound inhibit xanthine oxidase (XO), and what is its IC₅₀ compared to allopurinol?

- Mechanism : The nitro group and furyl moiety interact with XO’s molybdenum center and hydrophobic pockets, reducing uric acid production .

- Activity : Reported IC₅₀ values range from 2.1–5.8 µM, weaker than allopurinol (IC₅₀ ~0.7 µM) but with lower cytotoxicity .

- Validation : In vitro assays use spectrophotometric monitoring of uric acid at 295 nm .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

- Key substituents :

- Methodology :

Q. How do crystallographic data resolve contradictions between experimental and computational binding modes?

Q. What strategies mitigate stability issues in biological assays (e.g., hydrolysis of the hydrazone bond)?

Q. How can computational modeling optimize crystallization conditions for structural studies?

Q. What interdisciplinary approaches enhance its application in materials science or catalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.